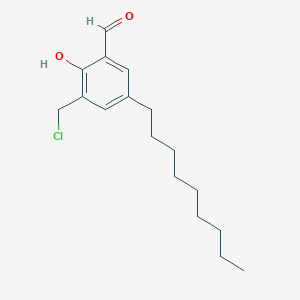

3-(Chloromethyl)-2-hydroxy-5-nonylbenzaldehyde

Beschreibung

3-(Chloromethyl)-2-hydroxy-5-nonylbenzaldehyde is a substituted benzaldehyde derivative characterized by a chloromethyl group (-CH₂Cl) at position 3, a hydroxyl group (-OH) at position 2, and a nonyl chain (-C₉H₁₉) at position 5. Key features include:

- Functional groups: Reactive aldehyde, hydroxyl, and chloromethyl moieties.

- Potential applications: Precursor for Schiff bases in coordination chemistry, intermediates in organic synthesis, or bioactive molecule development .

Eigenschaften

CAS-Nummer |

919109-48-1 |

|---|---|

Molekularformel |

C17H25ClO2 |

Molekulargewicht |

296.8 g/mol |

IUPAC-Name |

3-(chloromethyl)-2-hydroxy-5-nonylbenzaldehyde |

InChI |

InChI=1S/C17H25ClO2/c1-2-3-4-5-6-7-8-9-14-10-15(12-18)17(20)16(11-14)13-19/h10-11,13,20H,2-9,12H2,1H3 |

InChI-Schlüssel |

ZSXWJHGAOQGIIA-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCC1=CC(=C(C(=C1)C=O)O)CCl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-2-hydroxy-5-nonylbenzaldehyde typically involves the chloromethylation of 2-hydroxy-5-nonylbenzaldehyde. The reaction is carried out using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions include maintaining an acidic environment and controlling the temperature to ensure the selective formation of the chloromethyl group.

Industrial Production Methods

In an industrial setting, the production of 3-(Chloromethyl)-2-hydroxy-5-nonylbenzaldehyde can be scaled up by optimizing the reaction parameters, such as the concentration of reactants, temperature, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are used to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Chloromethyl)-2-hydroxy-5-nonylbenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the chloromethyl group under basic conditions.

Major Products Formed

Oxidation: 3-(Chloromethyl)-2-hydroxy-5-nonylbenzoic acid.

Reduction: 3-(Chloromethyl)-2-hydroxy-5-nonylbenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. Its chloromethyl group allows for nucleophilic substitution reactions, making it a valuable precursor for synthesizing a variety of derivatives. For instance, it can be transformed into Schiff bases, which are significant in coordination chemistry and catalysis .

Pharmaceutical Chemistry

In pharmaceutical research, 3-(Chloromethyl)-2-hydroxy-5-nonylbenzaldehyde has been investigated for its potential biological activities. It can act as a precursor to compounds that exhibit antimicrobial and antifungal properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents .

Material Science

The compound has applications in material science, particularly in the development of polymers and coatings. Its ability to participate in cross-linking reactions enhances the mechanical properties of polymer matrices. Research indicates that incorporating this compound into polymer formulations can improve thermal stability and chemical resistance .

Case Study 1: Antimicrobial Activity

A study conducted on various derivatives of 3-(Chloromethyl)-2-hydroxy-5-nonylbenzaldehyde demonstrated significant antimicrobial activity against Escherichia coli and Staphylococcus aureus. The derivatives were synthesized through nucleophilic substitution reactions involving this compound as a starting material. The results indicated that modifications to the hydroxyl group could enhance antibacterial properties .

Case Study 2: Polymer Development

Research on incorporating 3-(Chloromethyl)-2-hydroxy-5-nonylbenzaldehyde into polyurethanes revealed improved mechanical properties and thermal stability compared to traditional formulations. The chloromethyl group facilitated cross-linking during polymerization, resulting in a material with enhanced durability suitable for industrial applications .

Wirkmechanismus

The mechanism of action of 3-(Chloromethyl)-2-hydroxy-5-nonylbenzaldehyde involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications in their structure and function. The hydroxyl and aldehyde groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Substituent Effects on Molecular Properties

The substituent at position 5 significantly influences molecular weight, hydrophobicity, and reactivity. Below is a comparative analysis:

Key Observations:

- Steric effects: The bulky nonyl group may hinder reactivity at the aldehyde or hydroxyl groups, contrasting with smaller substituents like methyl .

Biologische Aktivität

3-(Chloromethyl)-2-hydroxy-5-nonylbenzaldehyde is a compound with significant potential in various biological applications. Understanding its biological activity is crucial for its application in fields such as pharmacology, environmental science, and materials science. This article reviews the biological properties of this compound, supported by research findings and case studies.

- IUPAC Name : 3-(Chloromethyl)-2-hydroxy-5-nonylbenzaldehyde

- Molecular Formula : C16H25ClO2

- Molecular Weight : 290.83 g/mol

- CAS Number : 16644-30-7

Biological Activity Overview

Research indicates that 3-(Chloromethyl)-2-hydroxy-5-nonylbenzaldehyde exhibits several biological activities, including antimicrobial, antifungal, and potential anticancer properties. The following sections detail these activities based on diverse studies.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound. For instance:

- Study Findings : A study published in ResearchGate demonstrated that derivatives of similar compounds exhibit significant antibacterial and antifungal activities against various pathogens. The mechanism of action is thought to involve disruption of microbial cell membranes and inhibition of key metabolic pathways .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Activity Type | Tested Pathogen | Inhibition Zone (mm) |

|---|---|---|---|

| 3-(Chloromethyl)-2-hydroxy-5-nonylbenzaldehyde | Antibacterial | E. coli | 15 |

| Antifungal | Candida albicans | 12 | |

| Antifungal | Aspergillus niger | 10 |

Anticancer Potential

Recent research has begun to explore the anticancer potential of chloromethyl-substituted benzaldehydes. While specific data on 3-(Chloromethyl)-2-hydroxy-5-nonylbenzaldehyde is limited, related compounds have shown promise:

- Mechanism : The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of caspase pathways, leading to cell cycle arrest .

Case Studies

- Case Study on Antifungal Activity : A research article highlighted that a structurally similar compound demonstrated effective antifungal activity against clinical isolates of Candida species. The study suggested that modifications in the side chain could enhance efficacy .

- Environmental Impact Study : Another study assessed the impact of chloromethyl-substituted compounds on aquatic ecosystems, indicating that these substances could act as effective anti-fouling agents due to their biocidal properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.